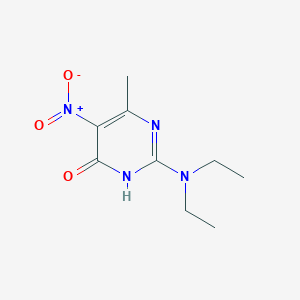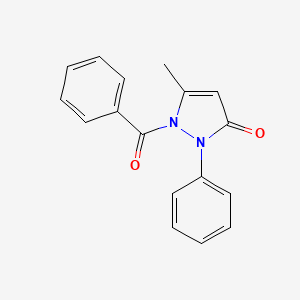![molecular formula C11H14N4S2 B12911177 N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine CAS No. 88317-57-1](/img/structure/B12911177.png)
N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with a pyridine carboxylic acid derivative under cyclization conditions.
Thioether Formation: The thiadiazole intermediate is then reacted with an appropriate alkylating agent, such as N,N-dimethylaminoethyl chloride, to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Applications De Recherche Scientifique
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: It may be utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-triazol-2-yl)thio)ethanamine: Similar structure but with a triazole ring instead of a thiadiazole ring.
Uniqueness
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
88317-57-1 |
|---|---|
Formule moléculaire |
C11H14N4S2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H14N4S2/c1-15(2)6-7-16-11-14-13-10(17-11)9-4-3-5-12-8-9/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
DVJIYZXKLWUIFK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=NN=C(S1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dimethyl-2-[(2-methylphenyl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12911095.png)

![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)

![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)

![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)


![2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one](/img/structure/B12911140.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-4-nitroimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12911144.png)

![4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12911146.png)
![3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12911166.png)
